molecular formula C19H18ClN3OS2 B2786354 2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole CAS No. 887462-30-8

2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole

Cat. No. B2786354
CAS RN: 887462-30-8
M. Wt: 403.94
InChI Key: MXVGAQIIUTXKQQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) . Unfortunately, the specific molecular structure analysis for “2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole” is not directly available in the literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for “2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole” are not directly available in the literature .

Scientific Research Applications

Mechanism of Action

Target of Action

It is related toCetirizine , a well-known antihistamine that primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.

Mode of Action

As a potential antihistamine, this compound may interact with its target by binding to the histamine H1 receptor . This binding can prevent histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic symptoms.

Pharmacokinetics

It’s worth noting thatLevocetirizine , an active isomer of Cetirizine, has high bioavailability and high affinity for the H1 receptor , suggesting that similar compounds may have comparable pharmacokinetic properties.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects on humans, animals, and the environment. Unfortunately, the specific safety and hazards for “2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole” are not directly available in the literature .

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-chlorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS2/c20-14-5-7-15(8-6-14)25-13-18(24)22-9-11-23(12-10-22)19-21-16-3-1-2-4-17(16)26-19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVGAQIIUTXKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-(4-chlorophenyl)sulfanylethanone

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